molecular formula C12H16O B13611602 4-(2-Ethylphenyl)butan-2-one

4-(2-Ethylphenyl)butan-2-one

Cat. No.: B13611602
M. Wt: 176.25 g/mol
InChI Key: IEAYFMMXPDGQSK-UHFFFAOYSA-N
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Description

4-(2-Ethylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O. It is a member of the ketone family and is characterized by the presence of a butan-2-one backbone substituted with a 2-ethylphenyl group. This compound is often used in the synthesis of various chemicals and has applications in different fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(2-Ethylphenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of the phenyl group can influence its reactivity and interaction with other molecules, leading to various biochemical effects.

Comparison with Similar Compounds

4-(2-Ethylphenyl)butan-2-one can be compared with other similar compounds such as:

    4-Phenyl-2-butanone: Similar structure but lacks the ethyl group on the phenyl ring.

    Benzylacetone: Another related compound with a similar backbone but different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and applications.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(2-ethylphenyl)butan-2-one

InChI

InChI=1S/C12H16O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-7H,3,8-9H2,1-2H3

InChI Key

IEAYFMMXPDGQSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CCC(=O)C

Origin of Product

United States

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